BE“GH@ Methodological & Application

Check Availability & Pricing

N-(2-Hydroxyethyl)nitramide: A Versatile
Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: N-(2-Hydroxyethyl)nitramide
CAS No.: 74386-82-6
Cat. No.: B140304
Get Quote
Introduction

N-(2-Hydroxyethyl)nitramide, also known as 2-hydroxyethylnitramine, is a key intermediate in
the synthesis of a variety of organic compounds, most notably energetic materials. Its unique
bifunctional nature, possessing both a hydroxyl (-OH) group and a nitramino (-NHNO:z) group,
allows for a diverse range of subsequent chemical transformations. This technical guide
provides an in-depth exploration of the synthesis, properties, and applications of N-(2-
Hydroxyethyl)nitramide, with a particular focus on its role as a precursor to advanced
energetic plasticizers. The protocols and insights provided herein are intended for researchers,
scientists, and professionals in the fields of organic synthesis, materials science, and drug
development.

The nitramine functionality is a critical component in many high-energy materials, and the
introduction of a hydroxyethyl moiety offers a reactive handle for further molecular elaboration,
such as the formation of nitrate esters or the linkage to polymeric backbones.[1] While some
nitramines are known to be persistent in the environment, ongoing research aims to develop
safer and more efficient synthetic routes to these valuable compounds.[1]
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Physicochemical Properties of N-(2-
Hydroxyethyl)nitramide

A summary of the key computed physicochemical properties of N-(2-Hydroxyethyl)nitramide
is presented in the table below. Experimental data for some properties are limited, and the
provided values are based on computational models.

Property Value Source
Molecular Formula C2HeN20s3 PubChem
Molecular Weight 106.08 g/mol PubChem
IUPAC Name N-(2-hydroxyethyl)nitramide PubChem
CAS Number 74386-82-6 PubChem
White crystalline solid
Appearance .
(predicted)
Density 1.378 g/cm3 (for Nitramide) Wikipedia[2]
Melting Point 72-75 °C (for Nitramide) Wikipedia[2]
Soluble in water, ethanol,
Solubility methanol, acetone (for Benchchem|3]

Nitrourea)

Synthesis of N-(2-Hydroxyethyl)nitramide

Several synthetic routes to N-(2-Hydroxyethyl)nitramide have been explored, each with its
own advantages and challenges. The choice of method often depends on the desired purity,
scale, and safety considerations.

Comparative Overview of Synthetic Strategies

o Reaction of Nitramide with Ethylene Oxide: This is a patented procedure and is considered a
direct method for the synthesis of N-(2-Hydroxyethyl)nitramide.[4] However, the handling
of neat ethylene oxide, a toxic and flammable gas, requires specialized equipment and
stringent safety protocols.
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 Dinitration of Monoethanolamine (MEA) followed by Selective Hydrolysis: This approach
involves the nitration of both the amino and hydroxyl groups of MEA, followed by a selective
hydrolysis of the resulting nitrate ester. The oxygen-nitro group is reported to be more readily
hydrolyzed than the nitrogen-nitro group.[4] This method can be effective but may lead to
side products and requires careful control of the hydrolysis step to achieve good selectivity.

» Nitration of a Protected Precursor: A safer and often cleaner approach involves the
protection of the amine or hydroxyl group of a precursor, followed by nitration and
subsequent deprotection. For instance, the nitration of 2-oxazolidone, which can be
synthesized from urea and ethanolamine, followed by hydrolysis, has been reported to be a
highly effective method.[4] This strategy avoids the direct nitration of a primary amine, which
can be problematic due to the formation of unreactive ammonium salts in acidic media.

The following diagram illustrates a plausible synthetic pathway starting from 2-oxazolidone.

Synthesis of N-(2-Hydroxyethyl)nitramide

Nitration Hydrolysis
(e.g., HNOs/Ac20) ‘( e.g., H20, heat ]
( ) N ) (

Click to download full resolution via product page

Caption: Synthetic pathway to N-(2-Hydroxyethyl)nitramide from 2-oxazolidone.

Detailed Protocol: Synthesis via Nitration of 2-
Oxazolidone

This protocol is a representative procedure based on literature methods for the nitration of
cyclic amides followed by hydrolysis.[4] Extreme caution is advised when working with nitrating
agents.

Materials:

e 2-Oxazolidone
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Acetic Anhydride (Acz0)

Fuming Nitric Acid (HNO3)

Dry Ice/Acetone Bath

Deionized Water

Ethanol

Procedure:

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a
dropping funnel, and a mechanical stirrer, cool acetic anhydride to -15 °C using a dry
ice/acetone bath.

Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the
temperature between -15 °C and -10 °C.

Nitration: Dissolve 2-oxazolidone in a minimal amount of acetic anhydride and cool the
solution to -15 °C.

Slowly add the 2-oxazolidone solution to the nitrating mixture with vigorous stirring, ensuring
the temperature does not exceed -10 °C.

After the addition is complete, allow the reaction mixture to warm to 0 °C and maintain it at O-
4 °C for 10 hours with continuous stirring.

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid N-nitro-
2-oxazolidone will precipitate.

Collect the precipitate by filtration and wash thoroughly with cold deionized water until the
washings are neutral.

Hydrolysis: Suspend the crude N-nitro-2-oxazolidone in deionized water and heat the
mixture gently. The hydrolysis should proceed smoothly to yield N-(2-
Hydroxyethyl)nitramide.
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« Purification: The product can be purified by recrystallization from a suitable solvent such as
ethanol.

Characterization:
The final product should be characterized by standard analytical techniques:
e 1H and 3C NMR Spectroscopy: To confirm the molecular structure.

o FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, N-O
stretching).

o Elemental Analysis: To determine the elemental composition.

Application as a Precursor to Energetic Plasticizers

A primary application of N-(2-Hydroxyethyl)nitramide is in the synthesis of energetic
plasticizers. These are energetic materials that are added to polymer binders in propellants and
explosives to improve their mechanical properties and processability without significantly
compromising their energetic output.[5]

The hydroxyl group of N-(2-Hydroxyethyl)nitramide can be further nitrated to form a nitrate
ester, resulting in compounds like N-nitro-N-(2-nitroxyethyl)nitramine (HEENA). Additionally, it
can serve as a building block for more complex energetic molecules.

Detailed Protocol: Synthesis of a Nitrocarbamate
Derivative

The following is a representative protocol for the synthesis of an energetic nitrocarbamate,
demonstrating the utility of a hydroxyethyl nitramine precursor. This procedure is adapted from
the synthesis of bis(nitrocarbamoylethyl) nitramine.[6][7]
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Synthesis of an Energetic Nitrocarbamate

Nitration
( Chlorosulfonyl isocyanate (CSI) > (Carbamate Intermediate (Fuming HNOs > )

Click to download full resolution via product page

Caption: General pathway for the synthesis of a nitrocarbamate derivative.

Materials:

N-(2-Hydroxyethyl)nitramide

Chlorosulfonyl isocyanate (CSI)

Fuming Nitric Acid

Anhydrous organic solvent (e.g., acetonitrile)

Procedure:

o Carbamoylation: Dissolve N-(2-Hydroxyethyl)nitramide in an anhydrous organic solvent
under an inert atmosphere.

o Cool the solution in an ice bath and slowly add chlorosulfonyl isocyanate dropwise with
stirring.

» Allow the reaction to proceed at low temperature until completion, which can be monitored
by techniques such as TLC or NMR.

 |solate the intermediate carbamate by appropriate work-up procedures, which may include
guenching with a suitable reagent and extraction.

 Nitration: Carefully dissolve the isolated carbamate intermediate in fuming nitric acid at a low
temperature (e.g., 0 °C).
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Stir the reaction mixture at low temperature for a specified period.

Work-up: Quench the reaction by pouring it onto crushed ice. The solid product will
precipitate.

Collect the product by filtration, wash with cold water, and dry under vacuum.

Purification: The final product can be purified by recrystallization.

Safety and Handling

Working with nitramines and their derivatives requires strict adherence to safety protocols due
to their potential energetic nature.

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.[8]

» Ventilation: All manipulations should be performed in a well-ventilated fume hood.

o Static Discharge: Take precautions to prevent static discharge, which can be an ignition
source.

o Storage: Store nitramines in a cool, dry, and well-ventilated area, away from heat, ignition
sources, and incompatible materials such as strong acids, bases, and reducing agents.[8]
Materials that may become unstable should be used as soon as possible after synthesis.[8]

» Scale: Itis prudent to work with small quantities of these materials, especially during initial
synthesis and characterization.

» Disposal: Dispose of all waste materials in accordance with institutional and national
regulations for hazardous and potentially explosive materials. Never dispose of nitramines
down the drain.[8]

Disclaimer: The protocols provided in this document are for informational purposes only and
should be carried out by trained professionals in a suitably equipped laboratory. The author and
publisher are not responsible for any accidents or damages resulting from the use of this
information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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